molecular formula C14H15FN4O2S B14973793 Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate

Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate

Cat. No.: B14973793
M. Wt: 322.36 g/mol
InChI Key: KSDHQZXQVNOQPK-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of imidazole and triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group adds to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the imidazole ring, followed by the introduction of the triazole moiety. The final step involves the esterification of the compound to form the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate is unique due to its combined imidazole and triazole structure, which imparts a wide range of biological activities. The presence of the fluorophenyl group further enhances its chemical stability and biological efficacy, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15FN4O2S

Molecular Weight

322.36 g/mol

IUPAC Name

ethyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H15FN4O2S/c1-2-21-12(20)9-22-14-17-16-13-18(7-8-19(13)14)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3

InChI Key

KSDHQZXQVNOQPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F

Origin of Product

United States

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